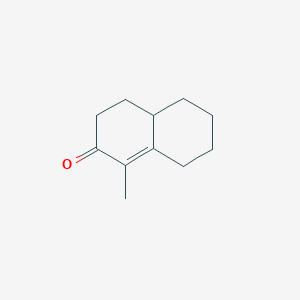
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a diphenylmethoxyethyl group attached to the ammonium ion, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide typically involves the reaction of triethylamine with 2-(diphenylmethoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by the nucleophile, resulting in a new quaternary ammonium compound.
Scientific Research Applications
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide involves its interaction with cellular membranes and ion channels. The compound can block specific ion channels, affecting the flow of ions across the membrane. This property is particularly useful in pharmacological research, where it is used to study the function of ion channels and their role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium iodide: Similar in structure but lacks the diphenylmethoxyethyl group.
Triethylammonium sulfate: Another quaternary ammonium compound with different anionic counterpart.
Tetramethylammonium chloride: A smaller quaternary ammonium compound with different alkyl groups.
Uniqueness
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is unique due to the presence of the diphenylmethoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or ion channels are required.
Properties
CAS No. |
77967-11-4 |
|---|---|
Molecular Formula |
C21H30INO |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(triethyl)azanium;iodide |
InChI |
InChI=1S/C21H30NO.HI/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DNNNLPRNDBLMAO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


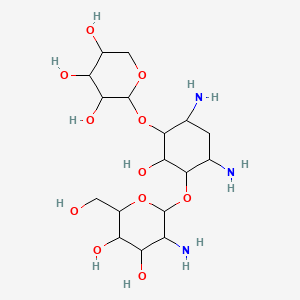
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
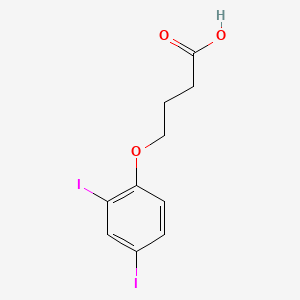

![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
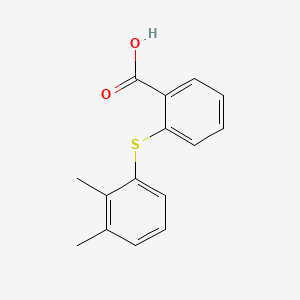
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
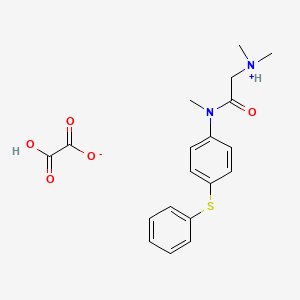
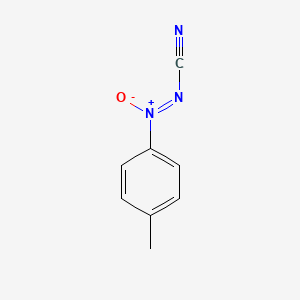

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
